2-(2-Methoxyphenyl)oxirane
Overview
Description
2-(2-Methoxyphenyl)oxirane (MOPO) is an organic compound that has been studied for its potential applications in the fields of medicine and chemistry. Its chemical structure consists of a five-membered ring with a methoxy group attached to the second carbon atom. It is a colorless liquid with a boiling point of 80°C and a melting point of -20°C. MOPO has been found to have a variety of uses in the medical and scientific fields due to its unique chemical structure.
Scientific Research Applications
Polymer Chemistry
2-(2-Methoxyphenyl)oxirane has been utilized in polymer chemistry. For instance, a study explored the ring-opening polymerization of a disubstituted oxirane leading to a polyether with a carbonyl-aromatic π-stacked structure, which may form a hetero π-stacked structure between side-chain carbonyl and aromatic groups, resulting in intramolecular charge transfer (ICT) interactions (Merlani et al., 2015). Additionally, liquid crystalline α-oxiranes containing 4-cyanobiphenyl and p-methoxyphenyl benzoate mesogenic groups have been synthesized and polymerized, displaying liquid crystalline properties (Tuan et al., 1992).
Photochemistry
In photochemistry, 2,3-bis(p-methoxyphenyl)oxirane rearranges with C–O cleavage to carbonyl compounds on irradiation, direct or triplet sensitised, and thermally. This demonstrates its potential in trapping intermediates in electron-transfer sensitised processes (Clawson et al., 1984).
Antimicrobial Activity
There has been research into the enzymatic synthesis of oligomer analogues of medicinal biopolymers from comfrey and other species of the Boraginaceae family, using 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane. This study found that the synthetic analogue exhibits promising antimicrobial activity against pathogenic strains (Merlani et al., 2022).
Corrosion Inhibition
In the field of materials science, aromatic epoxy monomers, including derivatives of oxirane, have been investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These studies employ both computational and experimental techniques to understand the adsorption and anticorrosive behavior of these compounds (Dagdag et al., 2019).
Synthesis of Enantiomerically Pure Compounds
A method for synthesizing 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors of carnitine palmitoyltransferase-1 (CPT-1), has been developed. This method involves alkylation of the dianion of 2-methyl-2-propen-1-ol followed by Sharpless epoxidation (Scott & Golding, 2004).
Electrosynthesis of Polymers
Electrosynthesis of polymers using derivatives of oxirane has been studied, focusing on the structural, electrochemical, optical, and thermal properties of the resulting polymers. These studies are significant in understanding the electrochromic properties of polymers and their applications (Zhang et al., 2014).
properties
IUPAC Name |
2-(2-methoxyphenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463256 | |
Record name | 2-(2-methoxyphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)oxirane | |
CAS RN |
62717-78-6 | |
Record name | 2-(2-methoxyphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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